molecular formula C11H13NO4 B3339355 3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid CAS No. 1016720-46-9

3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid

Cat. No.: B3339355
CAS No.: 1016720-46-9
M. Wt: 223.22 g/mol
InChI Key: IJMKWUWHMJMDSS-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a formamido group linked to a 2-hydroxy-4-methylphenyl moiety. These compounds often exhibit bioactivity modulated by substituents on the aromatic ring and the nature of the side chain.

Properties

IUPAC Name

3-[(2-hydroxy-4-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7-2-3-8(9(13)6-7)11(16)12-5-4-10(14)15/h2-3,6,13H,4-5H2,1H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMKWUWHMJMDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid typically involves the reaction of 2-hydroxy-4-methylbenzoyl chloride with beta-alanine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-methylbenzaldehyde or 2-hydroxy-4-methylbenzoic acid.

    Reduction: Formation of 2-hydroxy-4-methylphenylamine.

    Substitution: Formation of 2-chloro-4-methylphenylformamido or 2-bromo-4-methylphenylformamido derivatives.

Scientific Research Applications

3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and formamido groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and reported bioactivities:

Compound Structural Features Bioactivity Source
3-((4-Hydroxyphenyl)amino)propanoic acid Propanoic acid with 4-hydroxyphenylamino substituent Anticancer (MCF-7, A549 cells), antioxidant activity
3-(4-Hydroxyphenyl)propanoic acid derivatives Propanoic acid with 4-hydroxyphenyl group; substituents vary (e.g., methyl, imidazolyl) Broad-spectrum antimicrobial activity (bacteria and fungi)
Chlorinated 3-phenylpropanoic acid derivatives 3-Phenylpropanoic acid with Cl substituents (e.g., 3,5-dichloro-4-hydroxyphenyl) Selective antimicrobial activity (E. coli, S. aureus)
3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides Propanoic acid with pyridazinyl-pyrazole substituents Analgesic activity comparable to aspirin
3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid (DB28) Propanoic acid with pyrimidine-derived formamido group Modulates MR1 protein expression; inhibits MAIT cell activation

Key Findings:

Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives show inhibitory effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values in the micromolar range. Antioxidant activity is noted as a complementary mechanism to protect normal tissues during chemotherapy . In contrast, chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) prioritize antimicrobial over anticancer effects .

Antimicrobial Activity: 3-(4-Hydroxyphenyl)propanoic acid derivatives with methyl or imidazolyl groups exhibit potent antibacterial and antifungal activity, surpassing standard drugs in some cases . Chlorinated analogs demonstrate selectivity: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid is effective against Gram-positive bacteria (S. aureus) but less active against Candida albicans .

Structural-Activity Relationships (SAR): Hydroxyl Group Position: 4-Hydroxyphenyl derivatives (e.g., ) show higher anticancer activity than 2-hydroxy analogs, likely due to improved hydrogen bonding with cellular targets . Halogenation: Chlorination at the 3,5-positions on the phenyl ring enhances lipophilicity and membrane penetration, improving antimicrobial potency . Side Chain Modifications: Amidation of the propanoic acid (e.g., pyridazinyl-pyrazole amides in ) shifts activity toward analgesia rather than cytotoxicity .

Biological Activity

3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various chemical reactions involving the modification of precursor compounds. Its molecular structure includes a formamide group attached to a propanoic acid backbone, which is crucial for its biological activity.

Biological Activity

Anticancer Properties:
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that certain modifications of related compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, highlighting their potential as therapeutic agents .

Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes, which is a common mechanism for many therapeutic agents. For example, it may interact with histone deacetylases (HDACs), leading to altered gene expression profiles that promote apoptosis in cancer cells .

The biological effects of this compound are largely attributed to its interaction with cellular targets:

  • Enzyme Modulation: The compound can bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways critical for cell survival and proliferation.
  • Cell Cycle Arrest: By affecting key regulatory proteins in the cell cycle, it may induce cell cycle arrest, leading to increased apoptosis in cancer cells.

Case Studies

  • Antiproliferative Activity Against HeLa Cells:
    In a comparative study, several derivatives were tested against HeLa cells, showing varying degrees of effectiveness with the most potent compounds achieving IC50 values as low as 0.69 μM compared to doxorubicin's 2.29 μM .
  • HDAC Inhibition:
    A series of related compounds were synthesized and tested for their HDAC inhibitory activity. The results indicated that modifications to the phenyl ring significantly enhanced their potency as HDAC inhibitors .

Comparative Analysis

Compound NameIC50 (mg/mL)Target EnzymeReference
Compound A0.12HDAC
Compound B0.69HDAC
Doxorubicin2.29Topoisomerase II

Q & A

Q. What are the recommended synthetic routes for 3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling 2-hydroxy-4-methylbenzoic acid derivatives with β-alanine or its ester analogs. A common approach is:

  • Step 1: Activate the carboxylic acid group of 2-hydroxy-4-methylbenzoic acid using coupling agents like EDC/HOBt or DCC.
  • Step 2: React with tert-butyl 3-aminopropanoate to form the protected intermediate (e.g., tert-butyl ester).
  • Step 3: Deprotect the ester using trifluoroacetic acid (TFA) to yield the final compound .
    Optimization Tips:
  • Use polar aprotic solvents (e.g., NMP or DMF) to enhance solubility.
  • Monitor pH to prevent premature hydrolysis of intermediates.
  • Purify via reverse-phase chromatography or recrystallization for high purity .

Q. How does the substitution pattern on the phenyl ring influence solubility and crystallinity?

Methodological Answer: The 2-hydroxy-4-methylphenyl group significantly impacts physicochemical properties:

  • Hydrogen Bonding: The ortho-hydroxy group enhances solubility in polar solvents via intermolecular H-bonding.
  • Crystallinity: Methyl groups at the para position reduce symmetry, often leading to amorphous solids unless co-crystallized with counterions.
    Experimental Validation:
  • Compare logP values (via HPLC) with analogs lacking the methyl group (e.g., 3-[(2-hydroxyphenyl)formamido]propanoic acid) .
  • Perform X-ray diffraction (XRD) to assess crystal packing efficiency .

Advanced Research Questions

Q. What analytical techniques resolve enantiomers of this compound, and how is chiral purity validated?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) + 0.1% TFA. Retention time differences >2 min indicate enantiomer separation .
  • Circular Dichroism (CD): Compare CD spectra with known enantiomers to confirm absolute configuration.
  • Validation: Spiking experiments with racemic mixtures and quantification via area-under-curve (AUC) analysis .

Q. How do metabolic transformations in model organisms inform its pharmacokinetic profile?

Methodological Answer:

  • In Vitro Models: Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation, demethylation).
  • Phase II Metabolism: Screen for glucuronidation/sulfation using UDPGA or PAPS cofactors.
  • Key Pathways:
    • Hydrolysis: The formamido group may cleave to yield 3-amino propanoic acid and 2-hydroxy-4-methylbenzoic acid.
    • Decarboxylation: Potential conversion to 2-(2-hydroxy-4-methylphenyl)acetamide .
      Tools: LC-MS/MS with MRM transitions for metabolite detection .

Q. How can contradictory data on biological activity (e.g., antioxidant vs. cytotoxic effects) be systematically analyzed?

Methodological Answer:

  • Dose-Response Studies: Test across a wide concentration range (nM–mM) to identify biphasic effects.
  • Mechanistic Assays:
    • Antioxidant: Measure ROS scavenging via DCFH-DA assay.
    • Cytotoxicity: Use MTT/WST-1 assays on cancer vs. normal cell lines (e.g., HEK293 vs. HepG2).
  • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC50 values. Contradictions may arise from cell-type-specific uptake or metabolic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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